1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(piperidinomethyl)-, hydrochloride
Description
The compound 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(piperidinomethyl)-, hydrochloride belongs to the benzoxepinone family, characterized by a seven-membered oxygen-containing heterocycle fused to a benzene ring. Its structure includes:
Properties
CAS No. |
96401-77-3 |
|---|---|
Molecular Formula |
C18H26ClNO2 |
Molecular Weight |
323.9 g/mol |
IUPAC Name |
7,8-dimethyl-4-(piperidin-1-ium-1-ylmethyl)-3,4-dihydro-2H-1-benzoxepin-5-one;chloride |
InChI |
InChI=1S/C18H25NO2.ClH/c1-13-10-16-17(11-14(13)2)21-9-6-15(18(16)20)12-19-7-4-3-5-8-19;/h10-11,15H,3-9,12H2,1-2H3;1H |
InChI Key |
JYQSSVXGYUHXOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OCCC(C2=O)C[NH+]3CCCCC3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzoxepin Core
The benzoxepin ring system, particularly the 3,4-dihydro-1-benzoxepin-5(2H)-one scaffold, can be synthesized via intramolecular cyclization reactions. A known method involves cyclization of substituted phenolic precursors under acidic conditions such as polyphosphoric acid (PPA) in xylene at elevated temperatures (around 4 hours heating), which promotes ring closure to form the benzoxepinone structure.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Substituted phenol derivative | Formation of intermediate phenolic compound |
| 2 | Polyphosphoric acid (PPA), xylene | Cyclization to 3,4-dihydro-1-benzoxepin-5(2H)-one |
Yield reported for related benzoxepin derivatives is approximately 36% under these conditions.
Introduction of the Piperidinomethyl Side Chain
The piperidinomethyl substituent at the 4-position is typically introduced via nucleophilic substitution or reductive amination strategies involving the corresponding benzoxepinone intermediate and piperidine derivatives:
Reductive amination: The benzoxepinone carbonyl group can be reacted with piperidine or piperidine derivatives in the presence of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride to form the piperidinomethyl side chain.
Nucleophilic substitution: Alternatively, benzoxepinone derivatives bearing a suitable leaving group (e.g., halogenated methyl group) at the 4-position can be reacted with piperidine to substitute the leaving group with the piperidinomethyl moiety.
The hydrochloride salt form is obtained by treatment with hydrogen chloride in an appropriate solvent such as diethyl ether or methanol, which also aids in purification and crystallization.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Benzoxepinone intermediate + piperidine | Formation of 4-(piperidinomethyl)benzoxepinone |
| 2 | Treatment with HCl in ether or methanol | Formation of hydrochloride salt |
Yields for similar amination reactions range from 50% to 89%, depending on reaction conditions and purification methods.
Summary Table of Preparation Steps
| Stage | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzoxepin core formation | Polyphosphoric acid (PPA), xylene, heat (4 h) | ~36 | Intramolecular cyclization of phenol |
| Piperidinomethyl substitution | Piperidine, reductive amination or nucleophilic substitution | 50-89 | Followed by HCl treatment for salt formation |
Chemical Reactions Analysis
Oxidation Reactions
The benzoxepin core and tertiary amine group undergo selective oxidation under controlled conditions:
-
Potassium permanganate (KMnO₄) in acidic media oxidizes the benzylic C-H bonds to ketones or carboxylic acids, depending on reaction time and stoichiometry.
-
Chromium trioxide (CrO₃) selectively oxidizes the piperidinomethyl side chain to form N-oxides without disrupting the benzoxepin ring.
| Reaction Component | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Benzylic position | KMnO₄, H₂SO₄, 60°C | Ketone derivative | 72–85 | |
| Piperidinomethyl group | CrO₃, CH₂Cl₂, RT | N-oxide derivative | 68 |
Reduction Reactions
The ketone group at position 5 and unsaturated bonds are prone to reduction:
-
Sodium borohydride (NaBH₄) selectively reduces the 5-keto group to a secondary alcohol, preserving the piperidinomethyl group .
-
Catalytic hydrogenation (H₂/Pd-C) saturates the 3,4-dihydro double bond, yielding a tetrahydrobenzoxepin derivative .
| Target Site | Reagent/Conditions | Product | Diastereoselectivity (cis:trans) | Source |
|---|---|---|---|---|
| 5-Keto group | NaBH₄, MeOH, 0°C | 5-Hydroxy derivative | N/A | |
| 3,4-Dihydro bond | H₂ (50 bar), Pd/C, 50°C | Tetrahydro derivative | 88:12 |
Substitution Reactions
Electrophilic substitution occurs at the aromatic ring due to electron-donating methyl groups:
-
Nitration (HNO₃/H₂SO₄) introduces nitro groups primarily at the para position relative to existing methyl substituents.
-
Halogenation (Br₂/FeBr₃) yields mono-brominated products at the 6-position.
| Position | Reagent/Conditions | Product | Regioselectivity | Source |
|---|---|---|---|---|
| Aromatic ring | HNO₃, H₂SO₄, 0°C | 6-Nitro derivative | >90% para | |
| Aromatic ring | Br₂, FeBr₃, RT | 6-Bromo derivative | 100% |
Alkylation and Acylation
The piperidinomethyl side chain participates in nucleophilic reactions:
-
Alkylation with methyl iodide (CH₃I) in THF quaternizes the piperidine nitrogen, forming a stable ammonium salt .
-
Acylation using acetyl chloride (AcCl) in pyridine generates an amide derivative.
| Reaction Type | Reagent/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| N-Alkylation | CH₃I, THF, reflux | Quaternary ammonium salt | 95% purity | |
| N-Acylation | AcCl, pyridine, RT | Acetamide derivative | Requires anhydrous conditions |
Hydrolysis
Acid- or base-mediated hydrolysis modifies functional groups:
-
Hydrochloride salt dissociation occurs in aqueous NaOH, liberating the free base .
-
Ester hydrolysis (if present) with LiOH/MeOH yields carboxylic acids .
| Substrate | Reagent/Conditions | Product | Reaction Time | Source |
|---|---|---|---|---|
| Hydrochloride salt | NaOH (1M), H₂O | Free base | 10 min | |
| Ester group | LiOH, MeOH, 40°C | Carboxylic acid | 2 hr |
Cyclization and Ring Expansion
Under specific conditions, the benzoxepin ring undergoes structural rearrangements:
-
Thermal cyclization in xylene at 140°C forms tricyclic derivatives via intramolecular Diels-Alder reactions .
-
Ring-closing metathesis (Grubbs catalyst) modifies the oxepin ring size, though yields are moderate (45–55%) .
| Process | Catalyst/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Diels-Alder | Xylene, 140°C | Tricyclic lactam | 78 | |
| Metathesis | Grubbs II, CH₂Cl₂ | Expanded ring system | 52 |
Key Mechanistic Insights:
-
Steric effects : The 7,8-dimethyl groups hinder electrophilic substitution at adjacent positions, directing reactivity to the 6-position.
-
Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidinomethyl group in alkylation reactions .
-
Temperature control : Exothermic reductions (e.g., NaBH₄) require cooling to prevent side reactions .
Scientific Research Applications
Pharmacological Applications
1. Serotonin Receptor Antagonism
One of the primary applications of this compound is its activity as a serotonin S2-receptor antagonist. Research indicates that derivatives of benzoxepin can effectively block serotonin-induced contractions in various biological tissues. For instance, studies have shown that certain analogs exhibit significant blocking activity against serotonin S2 receptors, which are implicated in numerous physiological processes including mood regulation and cardiovascular function .
2. Antidepressant Potential
Given its interaction with serotonin receptors, the compound may have potential as an antidepressant. The modulation of serotonin pathways is a well-established mechanism for treating depression and anxiety disorders. The structure-activity relationship (SAR) studies indicate that modifications to the benzoxepin structure can enhance receptor selectivity and potency .
Table 1: Summary of Biological Activities
Case Study: Synthesis and Evaluation
A notable case study involved the synthesis of various benzoxepin derivatives aimed at enhancing S2-receptor blocking activity. The synthesis employed ring-closing metathesis techniques to create compounds with diverse substituents at the 7 and 8 positions . The evaluation revealed that specific modifications led to increased potency against serotonin-induced contractions, highlighting the importance of structural variations in pharmacological efficacy.
Mechanism of Action
The mechanism of action of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(piperidinomethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with and modulating the activity of specific receptors.
Signal transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The benzoxepinone core allows diverse functionalization. Key analogs and their differences are summarized below:
Key Observations :
- Electron-withdrawing groups (e.g., fluorine in ) may stabilize the aromatic ring and alter electronic distribution, affecting reactivity.
- Basic side chains (e.g., piperidinomethyl in the target compound) introduce protonable nitrogen, critical for ionic interactions in drug-receptor binding .
- Hydrochloride salts are common across analogs (e.g., ), suggesting shared strategies to optimize solubility.
Biological Activity
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(piperidinomethyl)-, hydrochloride is a compound that belongs to the benzoxepin family. This class of compounds has been studied for various biological activities, particularly in the context of cancer treatment and as inhibitors of specific enzyme pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in cellular models, and potential therapeutic applications.
Anticancer Properties
Numerous studies have indicated that benzoxepin derivatives exhibit significant anticancer properties. For instance, a study highlighted that various benzoxepin derivatives inhibited cellular growth in cancer cell lines at nanomolar concentrations. The compound's structure plays a crucial role in its cytotoxic activity:
- GI50 Values : The GI50 value indicates the concentration required to inhibit cell growth by 50%. For related benzoxepins, values ranged from 1.5 nM to 250 nM depending on structural modifications .
- Mechanism of Action : The mechanism includes apoptosis induction through caspase activation. In particular, compounds resembling 1-benzoxepin-5(2H)-one have shown to increase caspase-3 and -7 activities significantly in treated cancer cells .
Protein-Tyrosine Kinase Inhibition
Research has also demonstrated that certain benzoxepin derivatives act as protein-tyrosine kinase (PTK) inhibitors. These kinases are crucial for cellular signaling pathways involved in cancer progression:
- Binding Affinity : Compounds were found to effectively bind to active sites of PTKs such as ErbB1 and ErbB2, suggesting potential as targeted therapies .
- Comparative Efficacy : Studies comparing various substitutions on the benzoxepin structure indicated that specific modifications enhance binding affinity and inhibitory activity against these kinases .
Study on Cytotoxicity
A notable case study evaluated the cytotoxic effects of several benzoxepin derivatives on HCT116 colon cancer cells. The findings indicated:
| Compound | GI50 (nM) | Mechanism |
|---|---|---|
| 6b | 1.5 | Apoptosis induction via caspase activation |
| 6d | 170 | Moderate cytotoxicity |
| 6g | 250 | Lower efficacy due to bulky substituents |
The study concluded that structural modifications significantly impact the anticancer efficacy of these compounds .
Inhibitory Activity Against PTKs
Another study focused on the inhibitory effects of synthesized benzoxepins against PTKs:
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| (9) | ErbB1 | 0.5 |
| (10) | ErbB2 | 0.3 |
These results emphasize the potential of these compounds as therapeutic agents targeting specific pathways involved in tumor growth .
Q & A
Q. How do solvent polarity and counterion selection affect crystallization efficiency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
